

An In-depth Technical Guide to 2-Chloronicotinaldehyde

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Compound of Interest

Compound Name: 2-Chloronicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-chloronicotinaldehyde**, a pivotal intermediate in organic and medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of pharmaceutical compounds.

Molecular Identity and Structure

2-Chloronicotinaldehyde, systematically named 2-Chloropyridine-3-carbaldehyde, is a chlorinated pyridine derivative.^[1] Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups makes it a versatile building block in synthetic chemistry.^[1]

Identifier	Value
IUPAC Name	2-Chloropyridine-3-carbaldehyde
Synonyms	2-Chloronicotinaldehyde, 2-Chloro-3-formylpyridine
CAS Number	36404-88-3
Molecular Formula	C ₆ H ₄ ClNO[1][2][3]
Molecular Weight	141.56 g/mol [1][2][4]
SMILES	O=CC1=CC=CN=C1Cl[2]
InChI	InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H[1][4]

Physicochemical Properties

2-Chloronicotinaldehyde is a white to off-white solid at room temperature.[1][3] Its key physical and chemical properties are summarized in the table below.

Property	Value
Physical State	Solid[1][2]
Color	White to off-white[1][3]
Melting Point	50-54 °C[1][3][4]
Boiling Point	119 °C (at 30 Torr)[1][4]
Density	1.332 ± 0.06 g/cm ³ (Predicted)[1][3]
Solubility	Soluble in Chloroform, DMSO[1][3][4]
Flash Point	>230 °C[1][4]
pKa	-1.36 ± 0.10 (Predicted)[1][4]

Synthesis of 2-Chloronicotinaldehyde

A common laboratory and industrial synthesis of **2-chloronicotinaldehyde** is a two-step process starting from 2-chloronicotinic acid.^{[1][5][6]} The first step involves the reduction of the carboxylic acid to an alcohol, followed by the oxidation of the alcohol to the desired aldehyde.^{[1][5][6]}

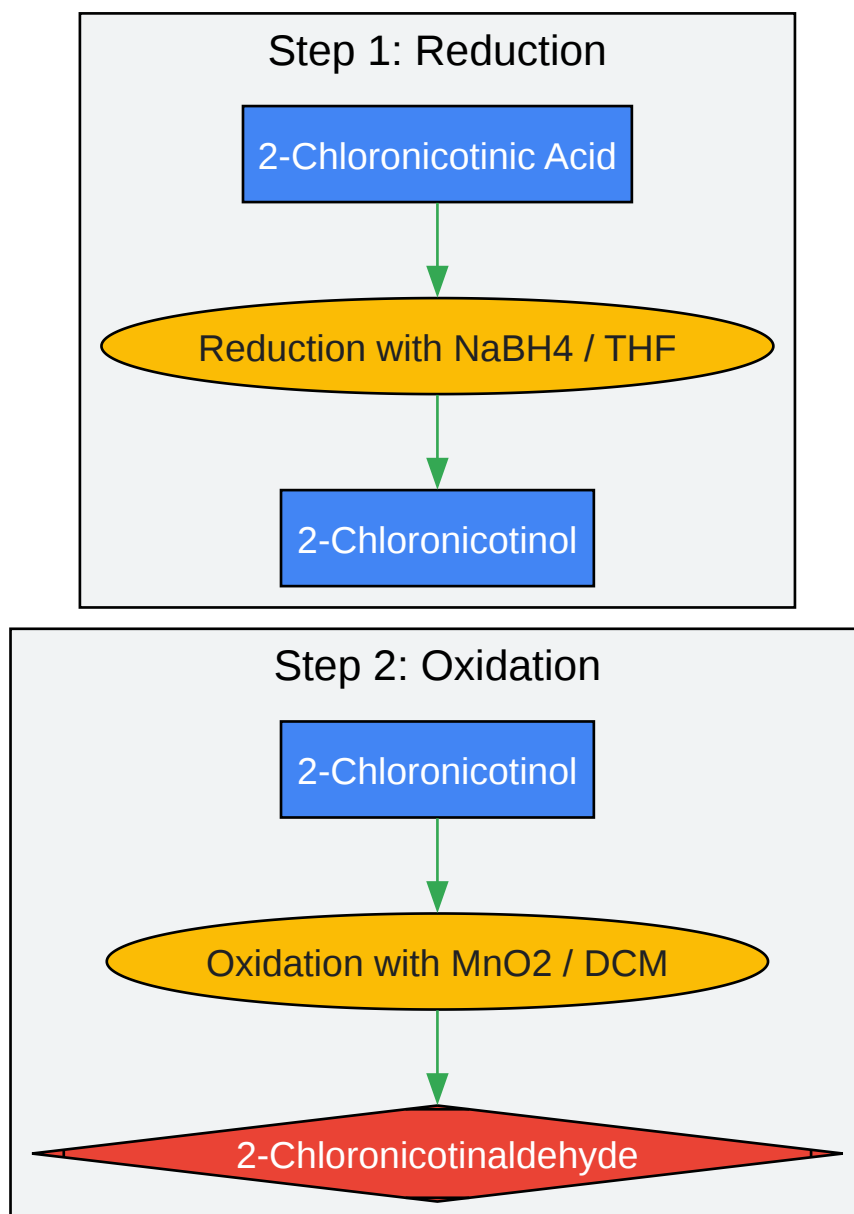
Step 1: Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinol^[5]

- In a four-necked flask, a mixture of sodium borohydride (NaBH_4) in tetrahydrofuran (THF) is prepared and cooled.
- A solution of 2-chloronicotinic acid in THF is added dropwise, maintaining a controlled temperature (e.g., $<30^\circ\text{C}$).
- The reaction is allowed to proceed at room temperature for a specified duration (e.g., 6 hours).
- The pH of the reaction mixture is adjusted to 8-9.
- The product, 2-chloronicotinol, is extracted using an organic solvent such as ethyl acetate.
- The organic layer is dried and concentrated to yield the crude product, which can be used directly in the next step.

Step 2: Oxidation of 2-Chloronicotinol to **2-Chloronicotinaldehyde**^{[1][5][6]}

- 2-chloronicotinol is dissolved in a suitable solvent like dichloromethane in a four-necked flask.^{[1][6]}
- An oxidizing agent, such as manganese dioxide (MnO_2), is added to the mixture.^{[1][6]}
- The reaction mixture is heated to reflux for a period of time (e.g., 3-5 hours) to facilitate the oxidation.^{[1][6]}
- Upon completion, the reaction mixture is filtered to remove the oxidizing agent.
- The filtrate is concentrated, and the resulting crude product is cooled to yield solid **2-chloronicotinaldehyde**.^[6]

Synthesis Workflow of 2-Chloronicotinaldehyde



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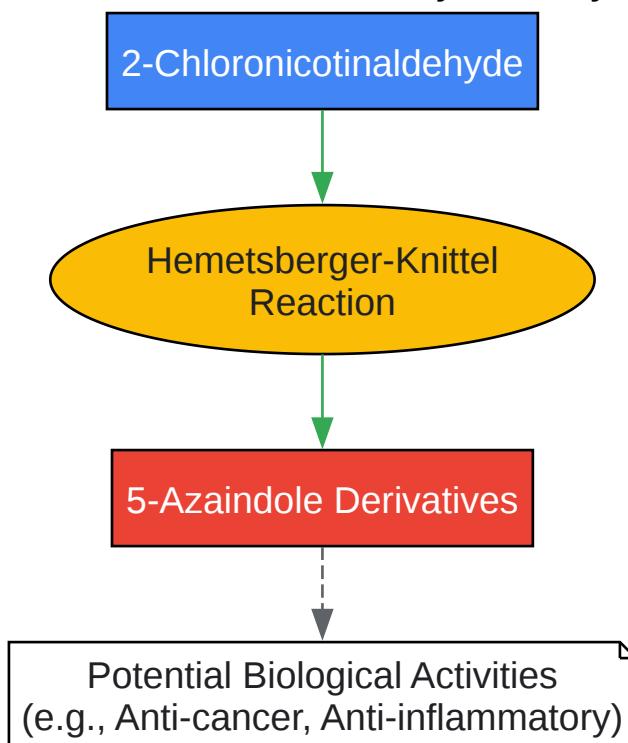
Caption: Synthesis workflow for **2-chloronicotinaldehyde**.

Applications in Drug Development

2-Chloronicotinaldehyde is a key starting material for the synthesis of various heterocyclic compounds with potential biological activity.[1] One of its most significant applications is in the preparation of 5-azaindole derivatives through the Hemetsberger-Knittel reaction.[1][3] 5-

Azaindoles are being investigated for a range of therapeutic uses, including as anti-cancer and anti-inflammatory agents.[1]

Role of 2-Chloronicotinaldehyde in Synthesis



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Caption: Logical relationship of **2-chloronicotinaldehyde**.

Spectroscopic Characterization

The structure and purity of **2-chloronicotinaldehyde** are typically confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] The ^1H NMR spectrum is particularly informative.

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (δ)	Signal
9.73 ppm	(s, 1H)
8.58 ppm	(d, 1H)
8.32 ppm	(d, 1H)
7.80 ppm	(t, 1H)
Data from a synthesis experiment.[6]	

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